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Compound of Interest

Compound Name: Ethyl 2-acetylpentanoate

Cat. No.: B075429 Get Quote

Disclaimer: Information regarding the specific flavor and fragrance applications of Ethyl 2-
acetylpentanoate is limited in publicly available literature. The following application notes and

protocols are based on the known properties of structurally similar compounds, such as ethyl

esters and beta-keto esters, and general principles of flavor and fragrance chemistry. The

provided data and methodologies should be considered as a starting point for research and

development, and will require validation for the specific compound of interest.

Introduction
Ethyl 2-acetylpentanoate (CAS No. 1540-28-9) is a beta-keto ester that holds potential for

use as a flavor and fragrance ingredient. Its chemical structure, featuring both a ketone and an

ester functional group, suggests a complex aroma profile that could contribute fruity, sweet, and

potentially creamy or waxy notes to a variety of formulations. Esters are fundamental building

blocks in the flavor and fragrance industry, responsible for the characteristic scents of many

fruits and flowers[1][2]. The presence of the acetyl group in Ethyl 2-acetylpentanoate is likely

to modify the typical fruity character of a simple pentanoate ester, adding layers of complexity

to its sensory perception.

This document provides a detailed overview of the potential applications of Ethyl 2-
acetylpentanoate, including its synthesis, sensory profile, and proposed experimental

protocols for its incorporation into flavor and fragrance compositions.
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A summary of the key chemical and physical properties for Ethyl 2-acetylpentanoate is

presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl 2-acetylpentanoate

Property Value

IUPAC Name ethyl 2-acetylpentanoate

Synonyms ethyl 2-propylacetoacetate

CAS Number 1540-28-9[3]

Molecular Formula C9H16O3[3]

Molecular Weight 172.22 g/mol [3]

Appearance Colorless liquid (estimated)

Boiling Point 224°C (estimate)[3]

Density 0.9661 g/cm³[3]

Flash Point 82.4°C[3]

Refractive Index 1.4255 (estimate)[3]

Synthesis Protocol: Claisen Condensation
A common method for the synthesis of beta-keto esters like Ethyl 2-acetylpentanoate is the

Claisen condensation. This reaction involves the condensation of an ester with an enolizable

ketone or another ester in the presence of a strong base.

Materials:

Ethyl pentanoate

Ethyl acetate

Sodium ethoxide

Diethyl ether (anhydrous)
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Hydrochloric acid (1M)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a

dropping funnel, dissolve sodium ethoxide in anhydrous diethyl ether.

Addition of Reactants: A mixture of ethyl pentanoate and ethyl acetate is added dropwise to

the sodium ethoxide solution with stirring.

Reflux: The reaction mixture is gently refluxed for several hours to ensure the completion of

the condensation.

Quenching: After cooling to room temperature, the reaction is quenched by the slow addition

of 1M hydrochloric acid until the solution is acidic.

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is

extracted twice with diethyl ether.

Washing: The combined organic extracts are washed with water and then with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 2-
acetylpentanoate.
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Caption: Workflow for the synthesis of Ethyl 2-acetylpentanoate.

Flavor and Fragrance Profile
While specific sensory data for Ethyl 2-acetylpentanoate is not readily available, a

representative profile can be projected based on structurally similar compounds. For instance,

Ethyl 2-methylpentanoate is described as having a complex fruity aroma with notes of apple,

pineapple, green melon, and a waxy character[4][5]. The acetyl group in Ethyl 2-
acetylpentanoate may introduce additional creamy, buttery, or slightly toasted nuances.

Table 2: Projected Sensory Profile of Ethyl 2-acetylpentanoate

Sensory Attribute Descriptor

Odor Type Fruity, Sweet

Odor Description

A complex fruity aroma with potential notes of

green apple, pineapple, and pear, accompanied

by creamy, buttery, and slightly waxy

undertones.

Flavor Profile
Sweet, fruity with a creamy mouthfeel. Potential

for subtle buttery and toasted notes.

Potential Applications

Fruit flavors (apple, pear, pineapple), dairy

flavors (cream, butter), baked goods, and as a

modifier in floral and gourmand fragrances.
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Application in Flavor Formulations
Ethyl 2-acetylpentanoate can be a versatile ingredient in various flavor formulations. Its

complex fruity and creamy character makes it suitable for a range of applications.

Recommended Starting Concentrations
The optimal concentration of a flavor ingredient depends on the food matrix and the desired

sensory impact. The following are suggested starting points for evaluation.

Table 3: Recommended Starting Concentrations in Food Applications

Food Product Concentration Range (ppm)

Beverages (e.g., fruit juices, flavored water) 0.5 - 5

Confectionery (e.g., hard candies, gummies) 5 - 20

Baked Goods (e.g., cookies, cakes) 10 - 50

Dairy Products (e.g., yogurt, ice cream) 2 - 15

Experimental Protocol: Sensory Evaluation in a
Beverage Matrix
Objective: To determine the sensory threshold and descriptive profile of Ethyl 2-
acetylpentanoate in a model beverage system.

Materials:

Ethyl 2-acetylpentanoate

Deionized water

Sucrose

Citric acid

Trained sensory panel (8-12 members)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b075429?utm_src=pdf-body
https://www.benchchem.com/product/b075429?utm_src=pdf-body
https://www.benchchem.com/product/b075429?utm_src=pdf-body
https://www.benchchem.com/product/b075429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory evaluation booths with controlled lighting and ventilation

Glass beakers, graduated cylinders, and pipettes

Coded sample cups

Procedure:

Panel Training: Train the sensory panel on the recognition and intensity scaling of fruity,

sweet, creamy, and other relevant aroma and flavor attributes using reference standards.

Stock Solution Preparation: Prepare a stock solution of Ethyl 2-acetylpentanoate in 95%

ethanol.

Sample Preparation: Prepare a series of dilutions of the stock solution in a base of

sweetened and acidified water (e.g., 5% sucrose, 0.1% citric acid) to achieve the desired

concentrations for threshold testing and descriptive analysis.

Threshold Testing (ASTM E679): Determine the detection and recognition thresholds of

Ethyl 2-acetylpentanoate using a three-alternative forced-choice (3-AFC) method.

Descriptive Analysis: Present a range of concentrations to the trained panel and have them

rate the intensity of various sensory attributes (e.g., fruity, apple, pineapple, creamy, sweet,

acidic) on a labeled magnitude scale.

Data Analysis: Analyze the data statistically to determine the sensory thresholds and to

generate a sensory profile of Ethyl 2-acetylpentanoate in the beverage matrix.

Application in Fragrance Compositions
In perfumery, Ethyl 2-acetylpentanoate could be used to impart a natural, fruity-floral, and

slightly herbaceous character to a fragrance composition. A related compound, ethyl 2-acetyl-4-

methyl-4-pentenoate, is noted for its fruity-floral, aromatic, and slightly herbaceous odor,

reminiscent of chamomile and pineapple[6].

Recommended Starting Concentrations in Fragrance
The usage level in fragrances can vary significantly depending on the desired effect.
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Table 4: Recommended Starting Concentrations in Fragrance Applications

Product Type Concentration Range (% w/w)

Fine Fragrance (Eau de Parfum) 0.1 - 2.0

Shampoos and Conditioners 0.05 - 0.5

Soaps and Body Washes 0.1 - 1.0

Creams and Lotions 0.02 - 0.3

Experimental Protocol: Incorporation into a Floral
Fragrance Base
Objective: To evaluate the effect of Ethyl 2-acetylpentanoate on a simple floral fragrance

accord.

Materials:

Ethyl 2-acetylpentanoate

Floral fragrance base (e.g., a simple jasmine or rose accord)

Perfumer's alcohol (denatured ethanol)

Glass beakers and pipettes

Coded sample vials

Olfactory evaluation strips

Procedure:

Preparation of Test Samples: Prepare a series of dilutions of Ethyl 2-acetylpentanoate in

the floral fragrance base at different concentrations (e.g., 0.5%, 1%, 2%, 5% by weight of the

total concentrate).
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Maturation: Allow the fragrance concentrates to mature for at least 48 hours in a cool, dark

place.

Dilution: Prepare 10% dilutions of the control (floral base only) and the test samples in

perfumer's alcohol.

Olfactory Evaluation: Dip olfactory evaluation strips into each diluted sample. Allow the

alcohol to evaporate for a few seconds.

Sensory Panel Evaluation: A panel of trained evaluators assesses the odor profile of each

strip at different time intervals (top note, middle note, and base note) and provides

descriptive comments on the effect of Ethyl 2-acetylpentanoate on the floral accord.

Data Analysis: Compile the descriptive feedback to characterize the impact of Ethyl 2-
acetylpentanoate on the fragrance profile.

Olfactory Signaling Pathway
The perception of flavor and fragrance molecules like Ethyl 2-acetylpentanoate is initiated by

the interaction of the volatile compound with olfactory receptors in the nasal cavity. This

interaction triggers a complex signaling cascade that results in the perception of a specific

aroma.
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Caption: Simplified diagram of the olfactory signaling pathway.
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Conclusion
While specific data on Ethyl 2-acetylpentanoate is scarce, its chemical structure suggests it

could be a valuable addition to the palette of flavorists and perfumers. The protocols and data

presented in this document, based on analogous compounds, provide a solid foundation for

researchers and developers to explore the potential of this ingredient. Further sensory and

application studies are necessary to fully elucidate its unique characteristics and optimal usage

levels in various consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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